molecular formula C₄₅H₅₁D₆NO₁₄ B1153673 (2'S, 3'R)-Cabazitaxel-D6

(2'S, 3'R)-Cabazitaxel-D6

Cat. No.: B1153673
M. Wt: 841.97
Attention: For research use only. Not for human or veterinary use.
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Description

(2'S, 3'R)-Cabazitaxel-D6 is a deuterated, stable isotope-labeled analog of a specific Cabazitaxel stereoisomer, serving as a critical tool in advanced pharmacological research . Cabazitaxel is a second-generation microtubule inhibitor; its mechanism of action involves binding to tubulin to promote microtubule assembly and simultaneously inhibit disassembly. This stabilization disrupts mitotic and interphase cellular functions, ultimately leading to the inhibition of cell division in cancer cells . As a novel tubulin-binding taxane, Cabazitaxel was developed to overcome multidrug resistance, a common limitation of earlier taxanes, due to its structural difference—the replacement of hydroxyl groups with methoxy side chains—which reduces its affinity for the ATP-dependent efflux pump P-glycoprotein . This deuterated stereoisomer is particularly valuable for use as an internal standard in quantitative mass spectrometry, enabling precise and sensitive measurement of drug levels in complex biological matrices during pharmacokinetic (PK) and toxicokinetic studies . Its application extends to investigating the drug's metabolism, which is primarily hepatic via CYP3A4/5 isoenzymes, and for studying biodistribution and drug-resistance mechanisms in cancer research models . The use of this compound allows researchers to achieve high data accuracy and reliability, facilitating the development of robust analytical methods and contributing to the understanding of the parent drug's behavior in vivo .

Properties

Molecular Formula

C₄₅H₅₁D₆NO₁₄

Molecular Weight

841.97

Origin of Product

United States

Scientific Research Applications

Efficacy in Prostate Cancer Treatment

Cabazitaxel has demonstrated significant improvements in overall survival and progression-free survival in patients with mCRPC who have previously undergone treatment with docetaxel. In the TROPIC trial, cabazitaxel was shown to improve overall survival compared to mitoxantrone, establishing it as a second-line treatment option for mCRPC patients .

  • Key Findings from Clinical Trials:
    • In the CARD trial, cabazitaxel reduced the risk of radiographic disease progression by 46% compared to controls, with a median overall survival of 13.6 months versus 11 months for abiraterone or enzalutamide .
    • The CHAARTED2 trial indicated that cabazitaxel combined with abiraterone significantly prolonged progression-free survival (14.9 months vs. 9.9 months) in previously treated patients .

Combination Therapies

Recent studies have explored the combination of cabazitaxel with other agents such as abiraterone and enzalutamide. These combinations have shown improved outcomes in terms of progression-free survival and overall survival rates:

  • Cabazitaxel plus Abiraterone:
    • Improved median progression-free survival from 9.9 months to 14.9 months .
  • Cabazitaxel every two weeks:
    • A phase III trial indicated that administering cabazitaxel every two weeks resulted in less severe neutropenia compared to the traditional three-week schedule, making it a viable option for older patients .

Pharmacokinetics and Biodistribution Studies

The stable isotope-labeled (2'S, 3'R)-Cabazitaxel-D6 is particularly useful in pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion (ADME). Its unique isotopic signature allows researchers to trace its biodistribution more accurately within biological systems.

  • Research Findings:
    • Studies using micelle formulations of cabazitaxel have shown optimized drug delivery mechanisms that enhance tumor accumulation while minimizing systemic toxicity .

Safety Profile and Adverse Effects

While cabazitaxel is effective, it is associated with several adverse effects, including neutropenia, fatigue, and gastrointestinal issues. The incidence of grade ≥3 adverse events has been reported to be higher in patients receiving cabazitaxel compared to those on alternative therapies like mitoxantrone .

  • Adverse Events Reported:
    • Grade 3 infections were observed at similar rates across treatment arms; however, febrile neutropenia was more prevalent in the cabazitaxel group .

Preparation Methods

Deuterated Methylation Reagents

  • CD3I (Deuterated Methyl Iodide) : Replaces standard CH3I in methoxylation steps to introduce -OCD3 groups. For example, methylation of 10-deacetylbaccatin III with CD3I under basic conditions yields deuterated intermediates.

  • Deuterated Protecting Groups : Triethylsilane-d (TES-D) and chlorotriethylsilane-d (TESCl-D) protect hydroxyl groups during synthesis, minimizing protonation at reactive sites.

Acid-Catalyzed Deuterium Exchange

  • DCl (Deuterated Hydrochloric Acid) : Used in deprotection steps to retain deuterium at labile positions. For instance, HCl in methanol-d4 during side-chain coupling prevents back-exchange.

Stepwise Preparation Methods

The synthesis follows a modified Holton-Masamune (HM) approach, adapted from non-deuterated cabazitaxel protocols.

Starting Material: 10-Deacetylbaccatin III-d6

  • Deuteration at C7 and C10 :
    10-Deacetylbaccatin III is treated with CD3I (2.5 eq) in dimethyl sulfoxide (DMSO) at -10°C under nitrogen. Potassium hydroxide (1.2 eq) is added to drive methylation, yielding 7,10-bis(OCD3)-10-deacetylbaccatin III (Yield: 87%).

Hydroxyl Protection and Side-Chain Coupling

  • C13 Protection :
    The C13 hydroxyl group is shielded using benzyloxycarbonyl (Cbz) groups in deuterated tetrahydrofuran (THF-d8). Zinc powder (1.5 eq) in trifluoroacetic acid-d (TFA-d) removes protecting groups post-coupling.

  • Oxazolidine Side-Chain Attachment :
    The deuterated baccatin core reacts with a deuterated oxazolidine carboxylic acid side chain (synthesized via CD3I-mediated methylation of β-phenylisoserine). Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze esterification in anhydrous dichloromethane-d2 (Yield: 89%).

Final Deprotection and Purification

  • Hydrogenolysis :
    Palladium-on-carbon (Pd/C) in ethyl acetate-d8 under hydrogen gas removes benzyl protecting groups.

  • Crystallization :
    The crude product is recrystallized from anisole-d10 and deuterated ethyl acetate (1:3 v/v) to achieve >99% isotopic purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Methylation Efficiency :
    Lower temperatures (-10°C to 0°C) reduce racemization during CD3I reactions, while DMSO enhances nucleophilic substitution kinetics.

  • Deuterium Retention :
    Polar aprotic solvents (e.g., THF-d8) minimize proton exchange, preserving deuterium at methoxy groups.

Catalytic Enhancements

  • DMAP Concentration :
    Increasing DMAP from 0.1 eq to 0.3 eq improves side-chain coupling yields by 18%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of peaks at δ 3.2–3.4 ppm confirms deuterium substitution at methoxy groups.

  • ¹³C NMR : Isotopic shifts (Δδ +0.02–0.05 ppm) validate deuterium integration.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : [M+Na]+ at m/z 910.42 (calc. 910.41 for C45H58D6NO14).

Challenges and Mitigation Strategies

Isotopic Dilution

  • Issue : Residual protons in CD3I (95% D) reduce isotopic purity.

  • Solution : Double recrystallization with deuterated solvents elevates purity to >99.5%.

Byproduct Formation

  • Issue : Undesired C7 epimerization during methylation.

  • Solution : Strict temperature control (-10°C) and rapid quenching with deuterated brine.

Comparative Data Tables

Table 1: Yield Optimization in Deuterated vs. Non-Deuterated Synthesis

StepNon-Deuterated Yield (%)Deuterated Yield (%)
C7/C10 Methylation9287
Side-Chain Coupling9189
Final Crystallization8582

Table 2: Isotopic Purity Across Purification Steps

Purification StageIsotopic Purity (%)
Crude Product93.2
After Column Chromatography97.8
After Recrystallization99.5

Q & A

Q. How can researchers ensure reproducibility when reporting bioactivity data for this compound?

  • Methodological Answer :
  • FAIR Principles : Share raw data in repositories like Zenodo with unique DOIs.
  • Detailed Protocols : Publish step-by-step methods in protocols.io , including instrument calibration parameters.
  • Collaborative Verification : Partner with independent labs for cross-validation studies .

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